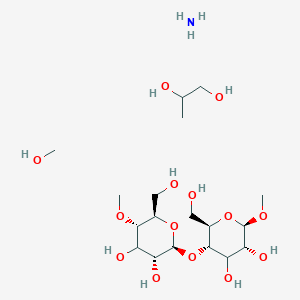
羟丙甲纤维素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypromellose, also known as hydroxypropyl methylcellulose (HPMC), is a semisynthetic, inert, viscoelastic polymer . It is used in a variety of commercial products and has applications in the pharmaceutical industry as an excipient and controlled-delivery component in oral medicaments . It is also used in eye drops and as an alternative to animal gelatin .
Synthesis Analysis
Hypromellose is a cellulose derivative. Cellulose itself is insoluble in water, but can be solubilized by disrupting the crystalline structure. This can be achieved using specific solvents or by chemical modification of the cellulose .Molecular Structure Analysis
The chemical structure of Hypromellose consists of cellulose backbone units with hydroxypropyl and methoxy substituents . The degree of substitution (DS) of these groups influences the polymer’s solubility, viscosity, and other key properties .Chemical Reactions Analysis
Hypromellose has a physical-chemical action and leads to, in an aqueous solution, a reduced surface tension as well as an increased level of viscosity . Hypromellose adheres well to the cornea and conjunctiva and provides ample moisture .Physical And Chemical Properties Analysis
Hypromellose is a solid, and is a slightly off-white to beige powder in appearance and may be formed into granules . The compound forms colloids when dissolved in water . This non-toxic ingredient is combustible and can react vigorously with oxidizing agents .科学研究应用
Advanced Drug Delivery Systems
Hypromellose is used in advanced drug delivery systems for targeted and controlled release . It plays a pivotal role in the development of these systems, ensuring the efficacy and safety of pharmaceutical products .
Novel Formulations and Applications
Hypromellose finds its use in novel formulations and applications in oral, transdermal, and other drug delivery routes . It’s an excellent excipient for formulation of classical dosage forms and advanced drug delivery systems .
Process Optimization Strategies
Hypromellose-based pharmaceutical products often require process optimization strategies. Hypromellose is used in new methods of processing including spray drying, hot-melt extrusion, 3D printing, and electrospinning .
Quality Control and Analytical Methods
Quality control and analytical methods are essential for ensuring the consistency and stability of Hypromellose formulations .
Food Industry Applications
As a food additive, Hypromellose is an emulsifier, thickening and suspending agent, and an alternative to animal gelatin .
Industrial Applications
Cellulose ethers, including Hypromellose, have been used as thickeners, binders, lubricants, and rheology modifiers in numerous products, including foods, pharmaceuticals, personal care products, oilfield chemicals, construction, paper, and adhesives .
Biomedical Applications
Cellulose and its derivatives, including Hypromellose, have immense potential in biomedical applications such as tissue engineering, wound healing, and drug delivery .
Ophthalmic Applications
Hypromellose is used in eye drops as it is a semisynthetic, inert, viscoelastic polymer .
安全和危害
Hypromellose is considered low toxicity to non-toxic . Adverse events may include blurred vision and contact dermatitis . Hypersensitivity and intolerance reactions may occur (for example, eye burning, pain, increased lacrimation, a sensation of foreign body, conjunctival hyperemia, eyelid swelling, pruritus) .
未来方向
Hypromellose is widely used in many industries including construction, food, cosmetic, and pharmaceutical applications . With the increased use of amorphous dispersions, hypromellose acetate succinate (HPMCAS) has emerged as a commonly used excipient for formulation design . This unique material, originally designed to enhance thermoplastic properties of cellulosics, can be used to enhance the solubility of many poorly soluble amorphous products .
属性
IUPAC Name |
azane;(2S,3R,5S,6R)-2-[(2R,3S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol;methanol;propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O11.C3H8O2.CH4O.H3N/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18;1-3(5)2-4;1-2;/h5-20H,3-4H2,1-2H3;3-5H,2H2,1H3;2H,1H3;1H3/t5-,6-,7?,8?,9-,10-,11-,12-,13-,14+;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYYYHACEAOZSB-NXWSMVCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.CO.COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)O.CO.CO[C@@H]1[C@H](O[C@H]([C@@H](C1O)O)O[C@@H]2[C@H](O[C@H]([C@@H](C2O)O)OC)CO)CO.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cellulose, 2-hydroxypropyl methyl ether | |
CAS RN |
9004-65-3 |
Source


|
| Record name | Cellulose, 2-hydroxypropyl methyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, 2-hydroxypropyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Duloxetine Impurity)](/img/no-structure.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)



